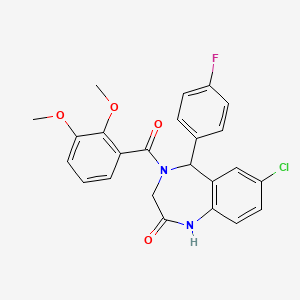

7-chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

This compound belongs to the 1,4-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene moiety. Key structural features include:

- 4-(2,3-Dimethoxybenzoyl) group: A bulky acyl substituent that may alter metabolic stability and conformational flexibility.

- 5-(4-Fluorophenyl) group: The fluorine atom introduces electronegativity and steric effects, likely modulating affinity for GABAA receptors.

Properties

IUPAC Name |

7-chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClFN2O4/c1-31-20-5-3-4-17(23(20)32-2)24(30)28-13-21(29)27-19-11-8-15(25)12-18(19)22(28)14-6-9-16(26)10-7-14/h3-12,22H,13H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSJJAZWMZVSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. It exhibits significant biological activity primarily through its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). This article reviews the compound's biological activity based on various research findings, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 454.88 g/mol. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its electrophilic properties, potentially increasing its biological reactivity.

As a benzodiazepine derivative, this compound primarily functions as a positive allosteric modulator of GABA receptors. By binding to the benzodiazepine site on these receptors, it facilitates increased chloride ion influx, leading to enhanced inhibitory neurotransmission. This mechanism underlies its anxiolytic, sedative, and anticonvulsant effects.

Biological Activity and Pharmacological Effects

Research has demonstrated that benzodiazepines can exhibit a range of biological activities:

- Anxiolytic Effects : Studies have shown that compounds within this class can significantly reduce anxiety levels in animal models. For instance, behavioral tests in mice indicated a marked decrease in anxiety-like behavior when treated with similar benzodiazepines .

- Sedative Properties : The sedative effects are often assessed using the sleep induction test in rodents. Compounds similar to this compound have been shown to increase sleep duration significantly .

- Anticonvulsant Activity : Benzodiazepines are well-known for their anticonvulsant properties. In various studies, related compounds have demonstrated effectiveness in reducing seizure frequency and severity in animal models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The synthesis often includes steps such as cyclization reactions and purification processes using chromatography techniques.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzodiazepines:

- Case Study on Structural Variants : A study explored various derivatives of benzodiazepines where modifications at specific positions led to improved anxiolytic activity. For example, introducing methoxy groups at different positions significantly altered receptor affinity and selectivity .

- Pharmacokinetics : Research into the pharmacokinetic profiles of similar compounds has shown that modifications can affect absorption rates and half-lives. Such findings are crucial for optimizing dosage regimens in therapeutic applications .

Comparative Biological Activity Table

| Compound Name | Anxiolytic Effect | Sedative Effect | Anticonvulsant Activity |

|---|---|---|---|

| 7-Chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl) | High | Moderate | High |

| 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzodiazepine | Moderate | High | Moderate |

| 1H-1,4-Benzodiazepin-2-one derivatives | Variable | Variable | High |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and inferred pharmacological properties compared to related compounds:

Conformational and Crystallographic Analysis

- Ring Puckering : The 1,4-benzodiazepine core of the target compound likely adopts a boat or twist-boat conformation due to steric effects from the 2,3-dimethoxybenzoyl group. This contrasts with benzothiazepines (e.g., ), where sulfur inclusion increases ring flexibility and alters puckering amplitudes .

- Hydrogen Bonding : The dimethoxybenzoyl group may participate in intermolecular hydrogen bonds (e.g., C=O⋯H–N interactions), stabilizing crystal packing. Similar patterns are observed in Methylclonazepam derivatives .

Research Findings and Implications

Receptor Affinity : Fluorine at the 5-position (target compound) may enhance GABAA binding compared to 2-chlorophenyl (Methylclonazepam) due to optimized steric and electronic fit .

Metabolic Stability : Dimethoxy groups are less prone to oxidative metabolism than nitro groups, suggesting a longer half-life for the target compound .

Crystallography : SHELX software () would be critical for resolving the target compound’s conformation, particularly the orientation of the dimethoxybenzoyl group .

Q & A

Q. What are the established synthetic routes for this benzodiazepine derivative?

The synthesis typically involves sequential functionalization of the benzodiazepine core. Key steps include:

- Acylation : Reacting the benzodiazepine scaffold with 2,3-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to introduce the dimethoxybenzoyl group at the N4 position .

- Halogenation : Chlorination at the C7 position using reagents like POCl₃ or SOCl₂.

- Substitution : Introducing the 4-fluorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Reaction yields and intermediates should be validated via NMR and LC-MS.

Q. How can the stability of this compound be assessed under varying experimental conditions?

Stability studies should evaluate:

- pH Sensitivity : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .

- Thermal Stability : Expose solid and dissolved forms to temperatures ranging from 25°C to 80°C. Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to monitor phase transitions.

- Light Sensitivity : Conduct accelerated photodegradation studies under UV/visible light (ICH Q1B guidelines) .

Q. What spectroscopic methods are optimal for structural elucidation?

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, with 2D techniques (COSY, HSQC) resolving overlapping signals.

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving its three-dimensional structure?

- X-ray Diffraction : Use single crystals grown via slow evaporation (solvent: dichloromethane/methanol).

- Refinement : Employ SHELXL for structure refinement. Key parameters include:

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous benzodiazepines.

Q. How do the 2,3-dimethoxybenzoyl and 4-fluorophenyl substituents influence GABA_A receptor binding?

- Structure-Activity Relationship (SAR) :

- The 2,3-dimethoxybenzoyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

- The 4-fluorophenyl moiety increases binding affinity due to electron-withdrawing effects, stabilizing receptor-ligand interactions .

- Experimental Validation : Perform competitive radioligand assays (³H-flunitrazepam displacement) on rat brain membranes. Compare IC₅₀ values with unsubstituted analogs.

Q. How can contradictory data on its metabolic stability be resolved?

- In Vitro Studies : Use liver microsomes (human/rat) with NADPH cofactor. Monitor metabolites via LC-MS/MS.

- CYP Inhibition Assays : Test CYP3A4/2D6 isoforms to identify enzyme-specific degradation pathways.

- Statistical Approaches : Apply multivariate analysis (e.g., PCA) to distinguish inter-lab variability from true metabolic differences .

Q. What computational methods predict its pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., POPC lipid bilayers) using GROMACS.

- ADMET Prediction : Use SwissADME or QikProp to estimate logP, solubility, and CYP450 interactions.

- Docking Studies : AutoDock Vina for GABA_A receptor (PDB: 6HUP) to map binding poses and affinity scores .

Methodological Notes

- Data Contradictions : Always replicate experiments across multiple batches and validate assays with positive controls (e.g., diazepam for receptor studies).

- Safety Protocols : Handle fluorinated intermediates in fume hoods; chlorinated byproducts require proper waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.